
Zileuton
Vue d'ensemble
Description
Le zileuton, commercialisé sous le nom de marque Zyflo, est un inhibiteur oral de la 5-lipoxygénase, une enzyme qui catalyse la formation de leucotriènes à partir de l'acide arachidonique. Les leucotriènes sont des médiateurs inflammatoires impliqués dans des affections telles que l'asthme. Le this compound est principalement utilisé pour le traitement d'entretien de l'asthme .
Méthodes De Préparation
Le zileuton peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction d'un composé de formule (II) avec un composé de formule (III) en présence d'un catalyseur pour obtenir un composé de formule (IV). Le groupe protecteur hydroxyle est ensuite éliminé pour obtenir un composé de formule (V), qui est ensuite converti en this compound . Les méthodes de production industrielle impliquent souvent l'utilisation de réactifs et de conditions spécifiques pour assurer une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Le zileuton subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le complexe borane-pyridine, l'isocyanate de triméthylsilyle et le cyanate de sodium ou de potassium. Les principaux produits formés à partir de ces réactions comprennent des intermédiaires qui sont ensuite transformés pour donner du this compound .
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines :
Médecine : Le this compound est principalement utilisé pour le traitement de l'asthme chronique. .
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments contre l'asthme.
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement la 5-lipoxygénase, l'enzyme responsable de la formation de leucotriènes à partir de l'acide arachidonique. En inhibant la synthèse des leucotriènes, le this compound réduit l'inflammation, l'œdème, la sécrétion de mucus et la bronchoconstriction dans les voies respiratoires des patients asthmatiques . Les deux énantiomères R(+) et S(-) du this compound sont pharmacologiquement actifs en tant qu'inhibiteurs de la 5-lipoxygénase .
Applications De Recherche Scientifique
Zileuton is a 5-lipoxygenase inhibitor primarily used for treating chronic asthma in patients 12 years and older . It has also demonstrated potential in treating other conditions, including neurological and inflammatory diseases .
Scientific Research Applications
Neurological Applications
- Alzheimer's Disease: this compound has shown promise in slowing the development of Alzheimer's disease (AD)-like symptoms in mice . Research indicates that this compound can reduce amyloid-beta (Aβ) deposition and decrease tau phosphorylation, both of which are hallmarks of AD . Studies have found that this compound-treated mice had significantly lower levels of Aβ1-42 in their brains and a reduction in deposited Aβ peptides . Additionally, the treatment led to decreased tau phosphorylation at various epitopes and a reduction in insoluble tau fraction .
- BV-2 Cell Activation: this compound can attenuate haemolysate-induced BV-2 cell activation by suppressing the MyD88/NF-κB pathway .
Inflammatory Conditions
- Polyp Prevention: this compound can prevent polyp formation by reducing tumor-associated and systemic inflammation . Studies in APC Δ468 mice have shown that this compound reduces the number of polyps and decreases inflammation . this compound-fed mice developed fewer polyps and showed lower serum Leukotriene B4 (LTB4) concentrations, confirming the inhibition of 5-LO . The levels of pro-inflammatory cytokines, mature monocytes, and pro-inflammatory T-regs were also significantly reduced after treatment .
- Asthma: this compound can reduce asthmatic responses to cold, dry air and decrease leukotriene B4 generation . Clinical trials have demonstrated that this compound improves pulmonary function and reduces urinary leukotriene E4 levels in patients with mild to moderate asthma .
- Liver Injury: The National Toxicology Program is conducting research studies on factors for this compound-induced liver injury using diversity outbred mice .
Other Applications
Mécanisme D'action
Zileuton exerts its effects by selectively inhibiting 5-lipoxygenase, the enzyme responsible for the formation of leukotrienes from arachidonic acid. By inhibiting leukotriene synthesis, this compound reduces inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . Both the R(+) and S(-) enantiomers of this compound are pharmacologically active as 5-lipoxygenase inhibitors .
Comparaison Avec Des Composés Similaires
Le zileuton est unique parmi les médicaments contre l'asthme en raison de son mécanisme d'action. Contrairement aux antagonistes des récepteurs des leucotriènes tels que le montélukast et le zafirlukast, qui bloquent l'action de leucotriènes spécifiques, le this compound inhibe la formation de leucotriènes . D'autres composés similaires comprennent la fluticasone et le salmétérol, qui sont utilisés en association pour l'entretien de l'asthme mais ont des mécanismes d'action différents .
Activité Biologique
Zileuton is a selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various respiratory conditions, including asthma. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
This compound inhibits the production of leukotrienes (LTB4, LTC4, LTD4, and LTE4) by blocking the 5-lipoxygenase pathway. This inhibition leads to reduced inflammatory responses associated with conditions such as asthma and allergic rhinitis. The compound has shown effectiveness in various experimental models:
- Inhibition of Neutrophil Migration : this compound significantly reduces neutrophil migration in response to inflammatory stimuli in animal models .
- Bronchodilation : In guinea pig and human airway tissues, this compound inhibits leukotriene-induced bronchospasm, demonstrating its potential as a bronchodilator .
- Clinical Efficacy : In human studies, pre-treatment with this compound has been shown to attenuate bronchoconstriction caused by cold air challenges in asthmatic patients .
Pharmacokinetics
This compound is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:
- Bioavailability : Although the absolute bioavailability remains unknown, studies indicate that it is well absorbed into systemic circulation.
- Protein Binding : Approximately 93% of this compound is bound to plasma proteins, primarily albumin .
- Metabolism : It undergoes hepatic metabolism via cytochrome P450 enzymes (1A2, 2C9, and 3A4), resulting in several metabolites .
- Half-Life : The mean terminal half-life is about 2.5 hours .
Clinical Applications
This compound has been studied for its efficacy in treating various conditions:
Asthma Management
This compound has been established as an effective treatment for asthma by reducing leukotriene levels and improving pulmonary function. A randomized controlled trial demonstrated that patients receiving this compound showed significant improvements in forced expiratory volume (FEV1) compared to those on placebo .
Acne Treatment
A study indicated that this compound could be an effective treatment for acne vulgaris. Patients treated with this compound showed a significant reduction in inflammatory lesions and overall acne severity after 12 weeks .
Sinonasal Quality of Life
In patients with Aspirin-Exacerbated Respiratory Disease (AERD), this compound therapy did not show significant benefits for rhinologic symptoms but may reduce the frequency of surgical interventions needed .
Case Study 1: Acne Vulgaris
In a clinical study involving patients with acne vulgaris, this compound treatment led to a mean reduction of 71% in inflammatory lesions after 12 weeks (95% CI 54–89%) and a significant decrease in total sebum lipids by 65% (95% CI 29–100%) .
Case Study 2: Atopic Dermatitis
A pilot study demonstrated that this compound could significantly improve symptoms and objective findings in atopic dermatitis patients. The results were encouraging enough to warrant further investigation into its therapeutic potential for skin conditions .
Propriétés
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSOWXNZPKENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023752 | |
Record name | Zileuton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zileuton | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble (0.5 mg/ml), 5.39e-02 g/L | |
Record name | Zileuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zileuton | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. | |
Record name | Zileuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111406-87-2 | |
Record name | Zileuton | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111406-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zileuton [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111406872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zileuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZILEUTON | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zyflo | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zileuton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZILEUTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1L22WVE2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zileuton | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.2-145.2 °C, 144.2 - 145.2 °C | |
Record name | Zileuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zileuton | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.